molecular formula C18H18N4O2 B7714690 N-(2-Ethylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide

N-(2-Ethylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide

Cat. No.: B7714690
M. Wt: 322.4 g/mol
InChI Key: HVHBNBXDTQNYKZ-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with the pyridine moiety: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI or DCC.

    Attachment of the ethylphenyl group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.

    Receptor binding: It may bind to specific receptors, modulating their activity and resulting in biological effects.

    Pathway modulation: The compound may influence various cellular pathways, affecting processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide
  • N-(2-Propylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide
  • N-(2-Butylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide

Uniqueness

N-(2-Ethylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(2-ethylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-13-6-3-4-8-15(13)20-16(23)9-10-17-21-18(22-24-17)14-7-5-11-19-12-14/h3-8,11-12H,2,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHBNBXDTQNYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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